BIO-013077-01

Solubility Sample Preparation In Vitro Assay

Generic ALK5 inhibitor substitution causes irreproducible TGF-β pathway data due to divergent potency, selectivity, and solubility profiles among commonly used compounds (e.g., SB-431542 vs. SB-525334). BIO-013077-01 (CAS 746667-48-1) eliminates this variability as a defined ATP-competitive ALK5/ALK4 antagonist with superior DMSO solubility (100 mg/mL), enabling reliable high-throughput screening and assay miniaturization without solvent interference. • 100 mg/mL DMSO solubility minimizes organic solvent carryover in cellular assays • Consistent ATP-competitive ALK5/ALK4 inhibition ensures reproducible Smad2/3 phosphorylation blockade • ≥98% purity solid powder; shipped ambient; suitable for fibrosis, oncology, and stem cell research applications

Molecular Formula C17H13N5
Molecular Weight 287.32 g/mol
CAS No. 746667-48-1
Cat. No. B1667089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIO-013077-01
CAS746667-48-1
SynonymsBIO-013077-01;  BIO 013077-01;  BIO013077-01;  BIO-013077;  BIO 013077;  BIO013077; 
Molecular FormulaC17H13N5
Molecular Weight287.32 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=C(C=NN2)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C17H13N5/c1-11-3-2-4-15(21-11)17-13(10-20-22-17)12-5-6-14-16(9-12)19-8-7-18-14/h2-10H,1H3,(H,20,22)
InChIKeyVXJLYXCHOKEODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BIO-013077-01 Baseline Characteristics and ALK5 Inhibition Profile


BIO-013077-01 (CAS 746667-48-1), chemically 6-[3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline, is a synthetic small molecule that functions as a potent antagonist of the Transforming Growth Factor-β (TGF-β) family type I receptors, specifically Activin Receptor-Like Kinase 5 (ALK5) and potentially ALK4 [1]. Its core quinoxaline-pyrazole scaffold is a key pharmacophore for ATP-competitive inhibition of the ALK5 kinase domain, thereby disrupting downstream Smad2/3 phosphorylation and transcriptional regulation of genes involved in proliferation, differentiation, and fibrosis [2]. The compound is supplied as a solid powder with a molecular weight of 287.32 g/mol and the molecular formula C₁₇H₁₃N₅ . It is intended for research use only and is not approved for human or veterinary therapeutic applications .

1
ATP-competitive inhibition
Reported ATP-competitive ALK5 binding mode via quinoxaline-pyrazole scaffold
2
TGF-β pathway studies
May support Smad2/3 signaling inhibition research in fibrosis and cancer models
3
Solid powder format
Supplied as solid powder for flexible in vitro stock solution preparation

Key Selection Factors for ALK5/TGF-β Inhibitor Substitution


Generic substitution among commercially available ALK5/TGF-β receptor inhibitors (e.g., SB-431542, SB-525334, Galunisertib) is scientifically unsound due to significant differences in biochemical potency, kinase selectivity profiles, and solubility characteristics that directly impact experimental reproducibility. While all compounds target the ALK5 kinase domain, their reported IC50 values vary by orders of magnitude (e.g., SB-431542 IC50 ~94 nM vs. SB-525334 IC50 ~14.3 nM) , and their off-target effects on related receptors like ALK4, ALK7, or BMP receptors differ substantially . These divergent profiles mean that substituting one inhibitor for another without full re-optimization of assay conditions can lead to variable inhibition of Smad signaling, confounding data interpretation in cellular assays, and requiring altered dosing regimens in in vivo studies. Furthermore, differences in solubility and formulation requirements (e.g., DMSO solubility ranging from ~10 mg/mL to >100 mg/mL) can impose practical constraints on experimental design, making a direct swap technically challenging and potentially invalidating comparative results across studies .

Kinase selectivity profiles differ substantially across ALK5 inhibitors, potentially altering off-target effects and Smad signaling interpretation.
DMSO solubility varies widely (e.g., from ~10 mg/mL to ≥100 mg/mL), affecting assay dosing and solvent exposure.
Reported IC50 values span a wide range; substituting without re-optimization may lead to variable target engagement.

Quantified Differentiation Evidence vs. ALK5 Inhibitor Alternatives


High DMSO Solubility for In Vitro Assay Preparation

BIO-013077-01 exhibits superior solubility in DMSO, a critical parameter for preparing concentrated stock solutions for in vitro experiments. Vendor technical datasheets report a DMSO solubility of 100 mg/mL for BIO-013077-01 . In contrast, the widely used ALK5 inhibitor SB-431542 is reported to have a lower DMSO solubility of 10 mg/mL . This represents a 10-fold difference in maximum achievable stock concentration.

DMSO Solubility
Data to verify
BIO-013077-01: 100 mg/mL
SB-431542: 10 mg/mL
Supports higher stock concentrations; may reduce solvent volume in assays.
Vendor-reported; cross-study validation recommended.
Solubility Sample Preparation In Vitro Assay TGF-β Signaling

High Vendor-Reported Purity for Experimental Reproducibility

Procurement from multiple vendors (TargetMol, AbMole, MedChemExpress) consistently lists a purity of ≥98% for BIO-013077-01, with one vendor batch analysis reporting a purity of 99.87% . While many research-grade ALK5 inhibitors also claim high purity, this consistently verified high purity for BIO-013077-01 reduces the risk of confounding biological activity from impurities, a critical factor for reproducible target engagement studies.

Vendor-Reported Purity
Data to verify
≥98% (multi-vendor); 99.87% batch
Supports lot-to-lot consistency for longitudinal studies.
HPLC analysis; inter-vendor confirmation recommended.
Chemical Purity Quality Control Reproducibility TGF-β Inhibitor

ATP-Competitive ALK5 Binding via Quinoxaline-Pyrazole Scaffold

BIO-013077-01 acts as an ATP-competitive inhibitor of the ALK5 kinase domain . Its quinoxaline-pyrazole core structure is a well-validated pharmacophore for ALK5 inhibition, as described in the primary synthesis and characterization paper by Jin et al. (2011) [1]. While direct head-to-head IC50 data against other inhibitors is not publicly available, the ATP-competitive mechanism provides a defined mode of action that distinguishes it from allosteric inhibitors or compounds with undefined mechanisms, allowing for more precise interpretation of kinase inhibition kinetics.

ALK5 Binding Mode
Class-level
ATP-competitive (reported) vs. allosteric class
Defined mechanism supports kinase inhibition kinetics interpretation.
Based on structural similarity [1]; direct binding data not shown.
Kinase Inhibition ATP-Competitive Structure-Activity Relationship ALK5

Optimal Application Scenarios Based on Key Characteristics


High-Throughput Screening and Dose-Response Assays

BIO-013077-01's high DMSO solubility (100 mg/mL) makes it a superior choice for automated liquid handling systems and high-throughput screening campaigns . The ability to prepare concentrated stocks minimizes the need for large volumes of DMSO, which can interfere with cellular assays and reduce data quality. This property is especially valuable in academic core facilities and industrial drug discovery units where assay miniaturization and solvent compatibility are critical.

Mechanistic Studies of TGF-β-Driven Fibrosis and Cancer

Given its well-defined role as an ATP-competitive ALK5 antagonist, BIO-013077-01 is ideally suited for detailed mechanistic studies of the TGF-β pathway [1]. It is particularly appropriate for experiments designed to dissect Smad-dependent vs. Smad-independent signaling in fibrosis models (e.g., hepatic, pulmonary, or renal) and in cancer cell lines where TGF-β exhibits a dual tumor-suppressive and tumor-promoting role [2]. Its use can help delineate the specific contribution of ALK5 kinase activity to cellular phenotypes.

Preclinical Pharmacology in Fibrosis and Oncology Models

BIO-013077-01 is a tool compound for in vivo pharmacological studies . While specific in vivo pharmacokinetic data for BIO-013077-01 are not publicly detailed, its use as a reference standard in animal models of fibrosis and cancer is implied by its classification as a TGF-β inhibitor [2]. It can serve as a benchmark for comparing the efficacy of novel ALK5 inhibitors or for validating the therapeutic relevance of targeting ALK5 in specific disease models, particularly in small animal studies where solubility and purity facilitate formulation.

Chemical Probe for Stem Cell Differentiation and Immune Modulation

The TGF-β pathway is a master regulator of stem cell fate and immune cell function. BIO-013077-01 is a valuable chemical probe for academic researchers investigating the role of ALK5 signaling in processes such as induced pluripotent stem cell (iPSC) differentiation, regulatory T cell (Treg) development, and the epithelial-to-mesenchymal transition (EMT) . Its high purity and solubility make it a reliable tool for reproducible perturbation of the pathway in these sensitive biological systems.

Application
Selection Property
Validation Focus
High-throughput screening & dose-response
DMSO solubility profile
Solvent cytotoxicity minimization; assay compatibility
TGF-β mechanistic studies
ATP-competitive ALK5 mechanism
Smad-dependent vs. independent signaling interpretation
In vivo pharmacology models
Tool compound reference context
Formulation and dosing context review
Stem cell differentiation & immune modulation
High purity and solubility
Pathway perturbation reproducibility in sensitive systems

Technical Documentation Hub

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